N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is an organic compound with a complex structure that includes bromine, hydroxyl, methyl, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves multiple steps. One common method includes the condensation of 5-bromo-2-hydroxy-3-methylbenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- N’-[(E)-(5-chloro-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H14BrN3O5 |
---|---|
Molecular Weight |
408.20 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrN3O5/c1-10-5-12(17)6-11(16(10)22)8-18-19-15(21)9-25-14-4-2-3-13(7-14)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
InChI Key |
SVEUIOQSHMUKFZ-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.